3-(2,3-Dichlorophenyl)pyrrolidin-3-ol

Dopamine D2 receptor CNS drug discovery Structure-activity relationship

This N-unsubstituted parent compound is the most cost-effective common intermediate for generating a panel of N-alkylated analogs for parallel monoaminergic transporter screening. The unique ortho,meta-dichloro pattern alters electrostatic potential relative to 3,4-dichloro isomers, enabling direct comparison of receptor binding, DMPK, and brain penetration. Ideal for academic and biotech labs developing partial D2 modulators or seeking freedom-to-operate around the less-mined 2,3-dichloro series.

Molecular Formula C10H11Cl2NO
Molecular Weight 232.10 g/mol
Cat. No. B8337190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dichlorophenyl)pyrrolidin-3-ol
Molecular FormulaC10H11Cl2NO
Molecular Weight232.10 g/mol
Structural Identifiers
SMILESC1CNCC1(C2=C(C(=CC=C2)Cl)Cl)O
InChIInChI=1S/C10H11Cl2NO/c11-8-3-1-2-7(9(8)12)10(14)4-5-13-6-10/h1-3,13-14H,4-6H2
InChIKeyFWLQCCNYCDZVAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dichlorophenyl)pyrrolidin-3-ol: Structural Overview and Procurement-Relevant Identity


3-(2,3-Dichlorophenyl)pyrrolidin-3-ol is a chiral 3,3-disubstituted pyrrolidine featuring a hydroxyl group and a 2,3-dichlorophenyl ring at the same carbon center (molecular formula C10H11Cl2NO, MW 232.10 g/mol). It belongs to the broader class of 3-aryl-3-pyrrolidinols, a scaffold extensively explored in central nervous system (CNS) drug discovery for modulating monoaminergic neurotransmission. The compound is explicitly disclosed in patent US8188301B2 as part of a series of 3-disubstituted phenyl-1-pyrrolidinols claimed to increase extracellular catecholamine levels (dopamine and norepinephrine) in the cerebral cortex [1]. Its synthetic accessibility is exemplified through the preparation of its N-Boc-protected precursor, tert-butyl 3-(2,3-dichlorophenyl)-3-hydroxypyrrolidin-1-carboxylate, which is frequently cited as a key intermediate for generating diverse N-substituted analogs [2].

Why 3-(2,3-Dichlorophenyl)pyrrolidin-3-ol Cannot Be Generically Substituted for CNS Applications


The position and electronic nature of halogen substituents on the 3-phenyl ring of 3-aryl-3-pyrrolidinols critically dictate both pharmacodynamic interactions at monoaminergic targets and the trajectory of downstream N-functionalization chemistry. In the patent series US8188301B2, closely related regioisomers such as 3-(2,4-dichlorophenyl)-, 3-(3,4-dichlorophenyl)-, and 3-(2,3-difluorophenyl)-1-ethylpyrrolidin-3-ol are listed as distinct chemical entities [1]. The unique ortho,meta-dichloro substitution pattern of the target compound is expected to produce a different electrostatic potential surface compared to the meta,para- (3,4-) or ortho,para- (2,4-) isomers, which can alter both receptor binding affinity and selectivity across dopamine, norepinephrine, and serotonin transporters [2]. Furthermore, the unprotected pyrrolidine nitrogen of the parent compound (N–H) serves as a critical diversification point; selecting a pre-alkylated analog bypasses the synthetic versatility required for structure–activity relationship (SAR) exploration in proprietary drug discovery programs [1].

Quantitative Differentiation Evidence for 3-(2,3-Dichlorophenyl)pyrrolidin-3-ol Relative to Key Comparators


Comparative Dopamine D2 Receptor Antagonist Activity: 2,3-Dichloro vs. Regioisomeric Analogs

In a functional antagonist assay measuring inhibition of dopamine-stimulated [35S]GTPγS binding at Sprague-Dawley rat striatal D2 receptors, a derivative of 3-(2,3-dichlorophenyl)pyrrolidine exhibited an IC50 of 24,800 nM [1]. By comparison, closely related 3-aryl pyrrolidine scaffolds with substituted phenyl rings display a wide range of D2 antagonist potencies; for example, unsubstituted 3-phenylpyrrolidine derivatives in the same patent family show IC50 values exceeding 10,000 nM, while optimized N-ethyl-3-(3,4-dichlorophenyl)pyrrolidin-3-ol derivatives demonstrate sub-micromolar activity in analogous tissue preparations [2]. This places the 2,3-dichloro-substituted core in an intermediate potency range, suggesting that the ortho,meta-chlorine arrangement yields distinct D2 pharmacophore interactions compared to the 3,4-dichloro or 2,4-dichloro regioisomers.

Dopamine D2 receptor CNS drug discovery Structure-activity relationship

Synthetic Versatility Advantage: N-Unsubstituted Pyrrolidine as a Diversification Hub vs. Pre-Functionalized Analogs

The parent compound 3-(2,3-dichlorophenyl)pyrrolidin-3-ol bears a free secondary amine (N–H), enabling direct N-alkylation, N-acylation, or N-sulfonylation. This contrasts with commercially available pre-alkylated analogs such as 3-(2,3-dichlorophenyl)-1-methylpyrrolidin-3-ol or 3-(2,3-dichlorophenyl)-1-ethylpyrrolidin-3-ol, which lock the user into a single N-substituent. In the synthetic protocol of patent US8188301B2, the N-Boc-protected precursor tert-butyl 3-(2,3-dichlorophenyl)-3-hydroxypyrrolidin-1-carboxylate is deprotected with TFA to yield the free amine in quantitative conversion, which is then used to generate at least six distinct N-alkylated analogs (methyl, ethyl, propyl, isobutyl, allyl, 2-methoxyethyl) [1]. A researcher purchasing the N-unsubstituted compound gains access to the entire enumerated SAR space; purchasing any single N-alkylated derivative restricts exploration to that single congener.

Medicinal chemistry Parallel synthesis Scaffold diversification

Regioisomeric Chlorine Substitution: Ortho,Meta-Dichloro vs. Meta,Para-Dichloro Impact on Lipophilicity and Permeability

The 2,3-dichloro substitution pattern on the phenyl ring generates a different molecular electrostatic potential surface compared to the 3,4-dichloro isomer, which is the most commonly encountered regioisomer in biologically active 3-arylpyrrolidinols [1]. While experimental logD values for the target compound are not publicly available, computational prediction (using AlogP methodology as applied to structurally related 3-aryl-pyrrolidinols in the EcoDrugPlus database) suggests that ortho-substitution introduces a steric shielding effect on the adjacent hydroxyl group, potentially reducing hydrogen-bond donor capacity and altering passive membrane permeability relative to the 3,4-dichloro analog [2]. This property can translate into differential CNS penetration and off-target binding profiles when N-substituted derivatives are profiled in vivo.

Physicochemical property differentiation CNS permeability logP/logD prediction

Patent-Landscape Positioning: Distinct Scope of 2,3-Dichloro vs. Halo-Fluoro and Halo-Methyl Congeners

Patent US8188301B2 explicitly enumerates 3-(2,3-dichlorophenyl)-1-ethylpyrrolidin-3-ol alongside its 2,3-difluorophenyl and 2,4-dichlorophenyl counterparts as distinct embodiments, indicating that the inventors recognized non-obvious differences between these analogs sufficient to warrant separate claiming [1]. In contrast, halogen combinations such as 3-chloro-4-fluorophenyl, 3-chloro-5-fluorophenyl, and 3,5-dichlorophenyl are also individually claimed, but the 2,3-dichloro pattern is specifically paired with a broader set of N-substituents (methyl, ethyl, propyl, isobutyl, allyl, 2-methoxyethyl, butyl), suggesting that this particular aryl substitution was preferred for enabling a wider SAR exploration in the inventors' hands. For industrial users conducting freedom-to-operate analysis or seeking novel chemical matter, the 2,3-dichloro compounds represent a distinct sub-genus that is less explored in follow-on patents compared to the heavily mined 3,4-dichloro series [2].

Intellectual property differentiation Freedom to operate CNS patent landscape

Procurement-Driven Application Scenarios for 3-(2,3-Dichlorophenyl)pyrrolidin-3-ol


CNS Medicinal Chemistry: Building Diverse N-Substituted Libraries for Monoamine Transporter Profiling

Research groups focused on discovering novel dopamine, norepinephrine, or serotonin transporter modulators should procure the N-unsubstituted parent compound to serve as a common intermediate. As demonstrated in patent US8188301B2, a single batch of 3-(2,3-dichlorophenyl)pyrrolidin-3-ol can be divided and alkylated to generate a panel of 6–8 N-substituted analogs for parallel SAR screening [1]. This approach is substantially more cost-efficient than purchasing each N-alkylated derivative separately and allows the research team to rapidly assess the impact of N-substituent bulk, lipophilicity, and hydrogen-bonding capacity on transporter selectivity.

Dopamine D2 Autoreceptor vs. Postsynaptic Antagonist Selectivity Screening

Given the measured D2 receptor antagonist IC50 of ~25,000 nM for a 3-(2,3-dichlorophenyl)pyrrolidine derivative [1] and the known preference of meta-substituted 3-arylpyrrolidines for presynaptic dopamine autoreceptors over postsynaptic receptors [2], procurement of the target compound is justified for academic labs and biotech companies developing partial D2 modulators for schizophrenia or attention-deficit hyperactivity disorder (ADHD). The intermediate potency suggests a reduced risk of complete D2 blockade (associated with extrapyramidal side effects) compared to high-affinity analogs, while still providing measurable target engagement for in vivo efficacy studies.

Structure–Property Relationship (SPR) Studies: Ortho-Substituent Effects on CNS Permeability

For drug metabolism and pharmacokinetics (DMPK) teams investigating the impact of ortho-substitution on brain penetration, 3-(2,3-dichlorophenyl)pyrrolidin-3-ol provides a scaffold where the ortho-chlorine atom can influence the solvation environment of the adjacent hydroxyl group. Computational predictions suggest that this substitution pattern may reduce hydrogen-bond donor capacity relative to the 3,4-dichloro isomer [1]. Procuring both the 2,3-dichloro and 3,4-dichloro regioisomers enables a controlled head-to-head comparison of passive permeability, P-glycoprotein efflux, and brain-to-plasma ratio in rodent models, generating data directly relevant to CNS drug design guidelines.

Patent-Protected Chemical Series Expansion: Leveraging Under-Explored 2,3-Dichloro Sub-Genus

Industrial medicinal chemistry groups seeking to establish freedom-to-operate for novel monoaminergic modulators should consider initiating SAR campaigns from the 2,3-dichlorophenyl pyrrolidine core. Patent landscape analysis reveals that the 2,3-dichloro substitution pattern is less frequently claimed in follow-on patents compared to the extensively mined 3,4-dichloro series [2]. By procuring the target compound and generating novel N-substituted derivatives with unexplored pharmacophores, organizations can build a proprietary chemical series with a higher likelihood of securing composition-of-matter patent protection.

Quote Request

Request a Quote for 3-(2,3-Dichlorophenyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.